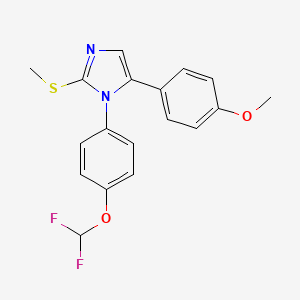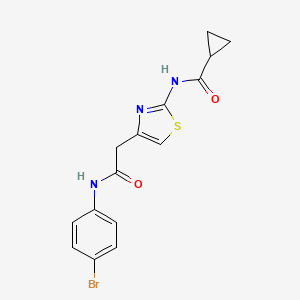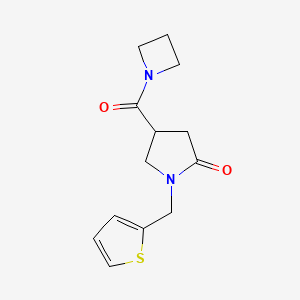
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTU is a urea derivative that has been synthesized through different methods and has shown promising results in various biochemical and physiological assays.
科学的研究の応用
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen Rearrangement
This process demonstrates the synthesis of ureas, like the compound , through a single-pot, racemization-free method starting from carboxylic acids. This environmentally friendly and cost-effective method allows for good yields under milder conditions and is compatible with common protecting groups (Thalluri et al., 2014).
Synthesis of Tetrahydropyrimidine-5-carboxylates
A cyclic urea derivative was synthesized and tested for inhibition of two carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), demonstrating effective inhibition profiles. This highlights the potential for developing new therapeutic agents based on urea derivatives (Sujayev et al., 2016).
Anion Tuning of Rheology, Morphology, and Gelation
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, demonstrating how the physical properties of gels can be tuned through the identity of the anion. This research can have applications in materials science and nanotechnology (Lloyd & Steed, 2011).
Cocondensation with Methylolphenols
Investigations into the reactions of urea with methylolphenols under acidic conditions offer insights into the synthesis of polymers and resins, potentially useful in various industrial applications (Tomita & Hse, 1992).
Synthesis of Flexible Ureas as Acetylcholinesterase Inhibitors
The design and synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, targeting optimization for antiacetylcholinesterase activity, provide a basis for developing new treatments for conditions like Alzheimer's disease (Vidaluc et al., 1995).
特性
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-25-12-8-6-11(7-9-12)15(23)10-21-16(24)22-14-5-3-2-4-13(14)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDHXHBEGLUMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2577893.png)
![4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine](/img/structure/B2577896.png)
![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2577898.png)


![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)
![7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2577904.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2577907.png)